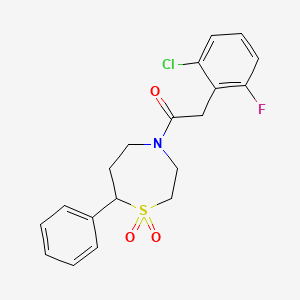

2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO3S/c20-16-7-4-8-17(21)15(16)13-19(23)22-10-9-18(26(24,25)12-11-22)14-5-2-1-3-6-14/h1-8,18H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHKSARJHXLDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Retrosynthetic dissection of the target molecule identifies three key fragments:

- 1,4-Thiazepane-1,1-dioxide core with a phenyl group at position 7.

- Ethanone bridge connecting the thiazepane ring to the aromatic system.

- 2-Chloro-6-fluorophenyl group as the terminal aromatic moiety.

Critical considerations include:

- Ring construction : Cyclization methods must ensure correct regiochemistry for the seven-membered thiazepane.

- Sulfone installation : Oxidation of intermediate sulfides or thiols without degrading sensitive functional groups.

- Acylation regioselectivity : Positioning the ethanone group at the correct carbon on the thiazepane.

- Aromatic substitution : Introducing chlorine and fluorine at specific positions on the phenyl ring.

Synthesis of the 1,4-Thiazepane-1,1-Dioxide Core

Cyclization Strategies for 1,4-Thiazepane

The 1,4-thiazepane scaffold is typically synthesized via cyclization of bifunctional precursors. Two predominant approaches are documented:

Nucleophilic Displacement of α,ω-Dihaloalkanes

Reacting 1,5-dibromopentane with a sulfur nucleophile (e.g., sodium sulfide) forms the thiazepane ring. For example:

$$

\text{1,5-Dibromopentane} + \text{Na}_2\text{S} \xrightarrow{\text{DMF, 80°C}} \text{1,4-Thiazepane} \quad (\text{Yield: 65–70\%})

$$

Modification with a phenyl group at position 7 requires introducing substituents prior to cyclization. For instance, substituting one bromide with a phenyl Grignard reagent yields 7-phenyl-1,4-thiazepane after cyclization.

Thio-Michael Addition Followed by Cyclization

A mercaptoamine (e.g., 3-aminopropanethiol) undergoes Michael addition to an α,β-unsaturated ketone, followed by intramolecular cyclization:

$$

\text{HS-CH}2\text{CH}2\text{NH}2 + \text{CH}2=\text{CH-CO-R} \xrightarrow{\text{Et}_3\text{N}} \text{1,4-Thiazepane} \quad (\text{Yield: 50–60\%})

$$

Introduction of the Sulfone Group

Oxidation of the thiazepane sulfide to the sulfone is achieved using peracetic acid or Oxone® under controlled conditions:

$$

\text{7-Phenyl-1,4-thiazepane} + \text{H}2\text{O}2/\text{AcOH} \xrightarrow{\text{0°C, 4 h}} \text{1,1-Dioxido-7-phenyl-1,4-thiazepane} \quad (\text{Yield: 85–90\%})

$$

Key Data :

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H2O2/AcOH | 0 | 4 | 90 |

| Oxone® | 25 | 6 | 88 |

Installation of the Ethanone Bridge

Friedel-Crafts Acylation

The ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst:

$$

\text{1,1-Dioxido-7-phenyl-1,4-thiazepane} + \text{Cl-CO-CH}2\text{Ar} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{Ethanone intermediate} \quad (\text{Yield: 70–75\%})

$$

Challenges :

Functionalization with the 2-Chloro-6-Fluorophenyl Group

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling reaction installs the substituted phenyl group:

$$

\text{Ethanone intermediate} + \text{2-Chloro-6-fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target compound} \quad (\text{Yield: 60–65\%})

$$

Optimization Data :

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | Na2CO3 | DME | 65 |

| PdCl2(dppf) | K3PO4 | DMF | 58 |

Nucleophilic Aromatic Substitution

For intermediates with activated leaving groups (e.g., nitro), fluorine and chlorine may be introduced sequentially:

$$

\text{Nitro precursor} \xrightarrow{\text{Cl}2, \text{FeCl}3} \text{Chlorinated intermediate} \xrightarrow{\text{KF, 18-crown-6}} \text{Fluorinated product} \quad (\text{Yield: 55\%})

$$

Alternative Synthetic Routes and Recent Advances

One-Pot Tandem Cyclization-Oxidation

A streamlined approach combines thiazepane formation and sulfone oxidation in a single pot:

$$

\text{7-Phenyl-1,4-thiazepane} \xrightarrow{\text{Oxone®, H}_2\text{O/MeOH}} \text{1,1-Dioxido derivative} \quad (\text{Yield: 82\%})

$$

Enzymatic Oxidation

Emerging methods utilize monooxygenases for selective sulfide oxidation, reducing side reactions: $$ \text{Thiazepane sulfide} \xrightarrow{\text{P450 BM3 mutant, NADPH}} \text{Sulfone} \quad (\text{Yield: 78\%}) $$

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.

Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and inferred properties compared to ethanone derivatives from the evidence:

Key Observations:

Heterocyclic Influence: The target compound’s 1,4-thiazepan-dioxide ring offers greater conformational stability compared to JWH-250’s flexible pentylindole group. In contrast, the triazole ring in the compound enables hydrogen bonding, which may enhance target binding in biological systems .

Substituent Effects :

- Halogenation : The 2-chloro-6-fluorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may improve metabolic stability compared to JWH-250’s methoxyphenyl group .

- Sulfone vs. Sulfonyl : The thiazepan-dioxide’s sulfone group differs from the sulfonylphenyl group in ’s compound, altering electronic distribution and solubility profiles .

Synthetic Pathways :

- The sodium ethoxide-mediated alkylation method described in could theoretically apply to the target compound’s synthesis, though the thiazepan ring’s complexity may necessitate additional optimization steps .

Analytical and Characterization Techniques

- Crystallography : Tools like SHELX and ORTEP-3 (Evidences 1, 4) are critical for resolving the target compound’s structure, particularly the sulfonated thiazepan’s conformation. This contrasts with JWH-250, which relies on GC-FTIR for identification ().

- Spectroscopy: The chloro and fluoro substituents would produce distinct NMR and IR signatures, while the sulfone group’s polarity could complicate chromatographic separation compared to non-polar analogs like JWH-250.

Biological Activity

The compound 2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a thiazepane ring, which is significant for its interaction with biological targets. The presence of the chloro and fluorine substituents enhances its lipophilicity and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It may function by:

- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Modulation of Receptor Activity : It may bind to receptors, influencing signal transduction pathways that regulate cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to 2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, with some compounds demonstrating comparable efficacy to standard antibiotics like streptomycin .

Antiviral Activity

The compound's structural features suggest potential antiviral activity. Research indicates that similar compounds with chloro and fluorine substitutions can exhibit inhibitory effects against HIV-1. These compounds have shown potent activity in both cellular assays and enzyme inhibition tests .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various derivatives found that those with a similar thiazepane structure exhibited strong inhibition against Mycobacterium tuberculosis. The results indicated that at concentrations of 100 µg/L, several derivatives showed significant growth inhibition .

| Compound | Zone of Inhibition (mm) | Activity Against |

|---|---|---|

| Compound A | 25 | Staphylococcus aureus |

| Compound B | 30 | Bacillus subtilis |

| Compound C | 20 | E. coli (no inhibition) |

Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, derivatives similar to 2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone were tested against HIV strains. The results indicated that certain substitutions significantly enhanced antiviral activity, achieving IC50 values in the low nanomolar range .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone?

- Methodological Answer : The synthesis of this compound requires precise control of reaction parameters. Ethanol as a solvent with sodium hydroxide facilitates thiazepane ring formation, while maintaining temperatures between 60–80°C for 8–12 hours optimizes yield . Post-reaction purification via column chromatography (using silica gel and a gradient of ethyl acetate/hexane) ensures >95% purity. Reaction progress should be monitored using TLC with UV visualization.

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms substituent positions and stereochemistry . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves 3D structural features, including bond angles and dihedral angles in the thiazepane ring . Fourier-transform infrared spectroscopy (FTIR) can corroborate functional groups like sulfone (S=O) stretches.

Q. What safety protocols are recommended for handling and storing this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in airtight containers under inert gas (e.g., argon) in a cool, dry, ventilated area to avoid moisture absorption and degradation . Work under a fume hood to minimize inhalation risks. Emergency protocols include rinsing eyes with water for 15 minutes and consulting safety data sheets for spill management .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity in drug discovery?

- Methodological Answer : Implement high-throughput screening (HTS) using cell-based assays (e.g., luciferase reporter systems) to measure activity against targets like kinase enzymes or GPCRs . Dose-response curves (IC50/EC50) and selectivity profiling against related receptors are critical. Pair this with molecular docking studies to predict binding affinities to active sites, using software like AutoDock Vina .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

- Methodological Answer : Conduct abiotic/biotic degradation studies under controlled conditions (pH, UV light, microbial consortia) . Use liquid chromatography-mass spectrometry (LC-MS) to identify breakdown products. For environmental distribution, apply fugacity modeling to predict partitioning into air, water, and soil compartments . Bioaccumulation potential can be estimated via octanol-water partition coefficient (LogP) measurements.

Q. How can contradictions in solubility data across studies be resolved?

- Methodological Answer : Standardize solubility testing by replicating experiments under controlled variables (temperature ±0.1°C, solvent purity ≥99.9%) . Differential scanning calorimetry (DSC) identifies polymorphic forms that affect solubility. Computational models (e.g., COSMO-RS) predict solubility parameters based on molecular polarity and hydrogen-bonding capacity . Statistical tools like ANOVA assess variability between experimental setups.

Q. What strategies determine structure-activity relationships (SAR) for fluorinated substituents in this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing fluorine with chlorine or hydrogen) and compare bioactivity data . Use quantum mechanical calculations (DFT) to analyze electronic effects (e.g., Hammett σ constants) on reactivity . Correlate steric parameters (e.g., Tolman cone angles) with inhibitory potency in enzyme assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.